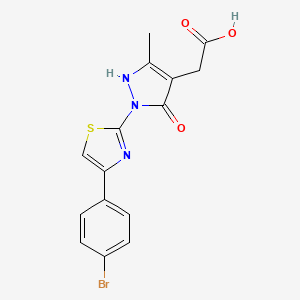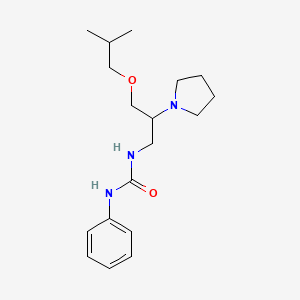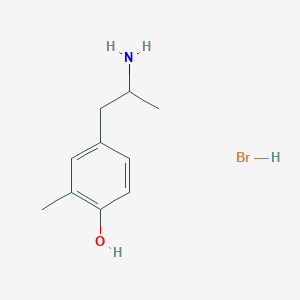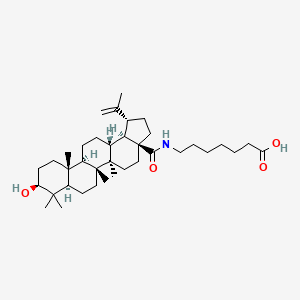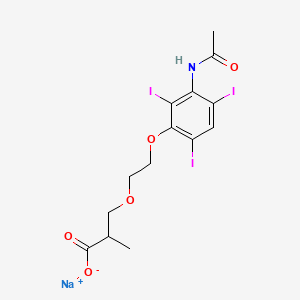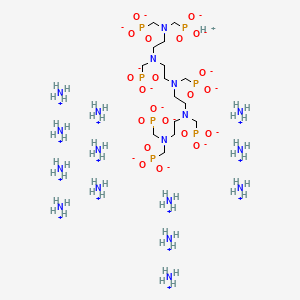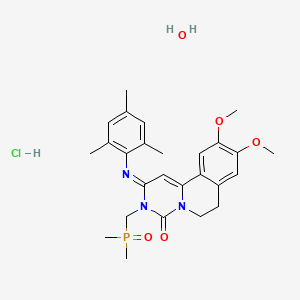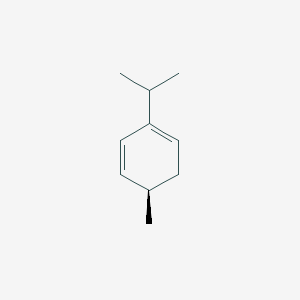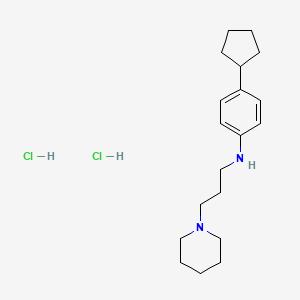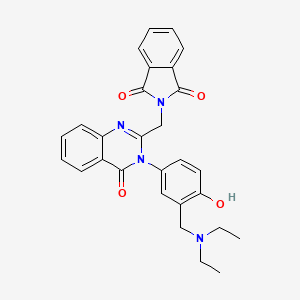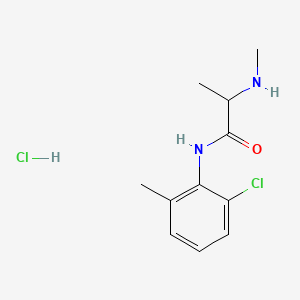
6'-Chloro-2-(methylamino)-o-propionotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “C 3158” is a hydrophobic acrylate copolymer known for its application in waterproof coatings and binders. It is widely used in various industries due to its excellent water holdout, fast penetration, low-temperature cure, high-temperature stability, and ultraviolet resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “C 3158” involves the polymerization of acrylate monomers under controlled conditions. The process typically includes:
Initiation: Using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Propagation: The monomers undergo polymerization in the presence of a solvent, often at elevated temperatures (around 60-80°C).
Termination: The reaction is terminated by adding a chain transfer agent or by cooling the reaction mixture.
Industrial Production Methods: In industrial settings, the production of compound “C 3158” is carried out in large-scale reactors. The process involves:
Batch or Continuous Polymerization: Depending on the desired production scale.
Solvent Recovery: Solvents used in the reaction are recovered and recycled.
Purification: The polymer is purified to remove any unreacted monomers and by-products.
Drying and Packaging: The final product is dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: Compound “C 3158” undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, although less common.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the polymer with modified properties.
Substitution: Substituted polymers with new functional groups.
Scientific Research Applications
Compound “C 3158” has a wide range of scientific research applications, including:
Chemistry: Used as a hydrophobic coating in various chemical processes.
Biology: Employed in the development of waterproof biological materials.
Medicine: Utilized in medical devices for its biocompatibility and sterilization properties.
Industry: Applied in the production of waterproof textiles, nonwovens, paper, tape, and label applications
Mechanism of Action
The mechanism by which compound “C 3158” exerts its effects involves:
Hydrophobic Coating: The polymer forms a hydrophobic layer on surfaces, preventing water penetration.
Adhesion: It acts as a binder, enhancing the adhesion of materials.
Comparison with Similar Compounds
Makrolon 3158: A polycarbonate material used in medical devices with similar sterilization properties.
Omnapel 3158: Another hydrophobic acrylate copolymer with similar applications in waterproof coatings.
Uniqueness: Compound “C 3158” is unique due to its combination of hydrophobic properties, high-temperature stability, and ultraviolet resistance, making it highly effective in various industrial and scientific applications .
Properties
CAS No. |
102504-65-4 |
|---|---|
Molecular Formula |
C11H16Cl2N2O |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-7-5-4-6-9(12)10(7)14-11(15)8(2)13-3;/h4-6,8,13H,1-3H3,(H,14,15);1H |
InChI Key |
ALZMHSLNKGRCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C(C)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


